molecular formula C31H40O8 B1249568 Pubescene C

Pubescene C

Cat. No.: B1249568
M. Wt: 540.6 g/mol
InChI Key: UAKCWZDVHJZVRU-DFICWMDASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pubescene C is a high-purity chemical isolate offered as a reference standard for research and development purposes. This compound is of significant interest in the fields of natural product chemistry and phytopharmacology, where it is utilized for the identification, quantification, and biological activity screening of novel plant-derived substances. Researchers employ this compound in various applications, including as an analytical standard in chromatographic methods like HPLC and LC-MS to ensure quality and consistency in the study of complex botanical extracts. Its potential mechanisms of action and specific biological targets are active areas of scientific investigation, particularly within studies focusing on the bioactivity of pubescens-class botanicals. This product is intended for laboratory use by qualified professionals and is not for diagnostic, therapeutic, or personal use. For specific storage and handling information, please refer to the product's Certificate of Analysis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C31H40O8

Molecular Weight

540.6 g/mol

IUPAC Name

[(1S,2S,3aR,5E,9R,11R,12E,13aS)-1,9-diacetyloxy-3a-hydroxy-2,5,8,8,12-pentamethyl-4-oxo-1,2,3,7,9,10,11,13a-octahydrocyclopenta[12]annulen-11-yl] benzoate

InChI

InChI=1S/C31H40O8/c1-18-13-14-30(6,7)26(37-21(4)32)16-25(39-29(35)23-11-9-8-10-12-23)19(2)15-24-27(38-22(5)33)20(3)17-31(24,36)28(18)34/h8-13,15,20,24-27,36H,14,16-17H2,1-7H3/b18-13+,19-15+/t20-,24-,25+,26+,27-,31+/m0/s1

InChI Key

UAKCWZDVHJZVRU-DFICWMDASA-N

Isomeric SMILES

C[C@H]1C[C@]2([C@H]([C@H]1OC(=O)C)/C=C(/[C@@H](C[C@H](C(C/C=C(/C2=O)\C)(C)C)OC(=O)C)OC(=O)C3=CC=CC=C3)\C)O

Canonical SMILES

CC1CC2(C(C1OC(=O)C)C=C(C(CC(C(CC=C(C2=O)C)(C)C)OC(=O)C)OC(=O)C3=CC=CC=C3)C)O

Synonyms

pubescene C

Origin of Product

United States

Biosynthetic Pathways and Precursor Studies of Pubescene C

Elucidation of the Physalin Biosynthetic Cascade

The biosynthesis of physalins is understood to originate from the mevalonate (B85504) (MEV) and methylerythritol 4-phosphate (MEP) pathways, which provide the basic building blocks for isoprenoids. frontiersin.org Lanosterol (B1674476) is considered a key intermediate in the formation of physalins. frontiersin.orgnih.gov From lanosterol, the pathway proceeds through several key stages.

A significant branching point in the pathway occurs at 24-methylenecholesterol (B1664013). researchgate.netmdpi.com This intermediate can be directed towards the biosynthesis of either brassinolides (a class of plant hormones) or physalins. The commitment to the physalin pathway is marked by the conversion of 24-methylenecholesterol to 24-methyldesmosterol (B1221264). researchgate.netmdpi.com

Subsequent steps involve a series of oxidative reactions, including hydroxylations, lactonization, and the formation of the characteristic cage-like structure of physalins. Withanolides and withaphysalins have been identified as crucial intermediates that bridge the gap between the initial steroid precursors and the final physalin structures. frontiersin.orgnih.gov The transformation from withanolides to physalins involves significant skeletal rearrangements, including the cleavage of the C13-C14 bond and the formation of new ring structures. acs.org

A proposed sequence for the formation of the physalin skeleton involves:

Generation of withanolides from lanosterol through processes like hydroxylation, lactonization, demethylation, and dehydrogenation. frontiersin.org

Conversion of withanolides to withaphysalins. acs.org

Transformation of withaphysalins into the final physalin structures through a series of complex cyclizations and oxidations. acs.orgmdpi.com

Metabolomic studies on Physalis alkekengi have identified numerous physalin metabolites, suggesting a diverse and branched biosynthetic grid leading to the various physalin structures observed in nature. frontiersin.orgnih.gov

Identification of Key Biosynthetic Enzymes Involved in Physalin Production

While the complete enzymatic cascade for physalin biosynthesis is not yet fully elucidated, several key enzymes have been identified and characterized.

Sterol Δ24-isomerase (24ISO): This enzyme is crucial for directing the biosynthetic flux towards physalins. It catalyzes the conversion of 24-methylenecholesterol to 24-methyldesmosterol, the committed precursor for the physalin pathway. researchgate.netmdpi.com The functional role of the 24ISO gene has been confirmed through gene silencing experiments in Physalis angulata. mdpi.com

Cytochrome P450 Monooxygenases (P450s): The extensive oxidations required to convert 24-methyldesmosterol into the highly functionalized physalin molecules are believed to be catalyzed by a variety of P450 enzymes. mdpi.com Transcriptome analysis of P. angulata has led to the identification of numerous P450 candidates potentially involved in these steps. mdpi.com Virus-induced gene silencing (VIGS) experiments have confirmed that suppressing the expression of certain P450 candidates leads to a decrease in physalin accumulation. mdpi.com

Other Potential Enzymes: Based on the known chemical transformations, other enzyme classes are likely involved, such as dehydrogenases, reductases, and enzymes responsible for lactone ring formation. frontiersin.orgacs.org

Table 1: Key Enzymes and Their Roles in Physalin Biosynthesis

Enzyme Role in Biosynthesis Producing Organism Studied
Sterol Δ24-isomerase (24ISO) Converts 24-methylenecholesterol to 24-methyldesmosterol. Physalis angulata

Genetic and Metabolic Engineering Approaches for Modulating Physalin Biosynthesis

The elucidation of the physalin biosynthetic pathway opens up opportunities for genetic and metabolic engineering to enhance the production of these valuable compounds. nih.govrsc.org While specific applications to Pubescene C are not documented due to the compound's non-identification, general strategies are applicable to physalin biosynthesis.

Suppression of Competing Pathways: Down-regulating genes involved in competing metabolic pathways, such as the pathway leading to brassinolides, could redirect precursor flux towards physalin biosynthesis. researchgate.net

Heterologous Production: Transferring the entire physalin biosynthetic pathway into a microbial host like yeast or bacteria offers a promising strategy for scalable and controlled production. nih.govrsc.org This approach, however, is complex due to the multi-step nature of the pathway and the involvement of membrane-bound enzymes like P450s. nih.gov

Transcription Factor Engineering: Identifying and manipulating transcription factors that regulate the expression of physalin biosynthetic genes could provide a powerful tool for controlling the entire pathway. nih.gov

Precursor Incorporation Studies in Physalin Formation

Precursor incorporation studies are fundamental to tracing the origins of complex natural products like physalins.

24-Methyldesmosterol as a Key Precursor: Early studies identified 24-methyldesmosterol as a key intermediate in physalin biosynthesis. frontiersin.orgnih.gov

Withanolides as Intermediates: More recent research has pointed to withanolides as crucial intermediates. frontiersin.orgnih.gov The structural similarities between withanolides and physalins strongly suggest a precursor-product relationship.

Isotopic Labeling Studies: While specific isotopic labeling studies for this compound are absent, such experiments would be invaluable for definitively mapping the entire biosynthetic pathway of physalins. These studies would involve feeding isotopically labeled precursors (e.g., ¹³C- or ¹⁴C-labeled mevalonate or glucose) to the producing organism and tracking the incorporation of the label into the final physalin products.

Regulation of Physalin Biosynthesis in Producing Organisms

The biosynthesis of physalins, like other secondary metabolites, is tightly regulated within the producing organism.

Developmental Regulation: The accumulation of physalins can vary significantly between different plant tissues and developmental stages. For instance, in Physalis alkekengi, withanolides and withaphysalins (precursors) are more abundant in the berries, while the final physalin products accumulate in the calyxes (the papery lantern-like structure). frontiersin.org This suggests that the berries are the primary site of synthesis, with subsequent transport and modification occurring in the calyx. frontiersin.org

Transcriptional Regulation: The expression of biosynthetic genes is a key control point. The genes encoding enzymes like 24ISO and the various P450s are likely regulated by specific transcription factors that respond to developmental and environmental cues. mdpi.comnih.gov

Metabolic Co-regulation: The production of different secondary metabolites can be co-regulated. An intermediate in one pathway might act as a signaling molecule to activate or repress another pathway. elifesciences.org While not yet demonstrated for physalins, such mechanisms could play a role in balancing the production of physalins with other important metabolites.

Total Synthesis and Advanced Synthetic Methodologies for Pubescene C and Analogs

Strategies for the Total Synthesis of Pubescene C

The first and only total synthesis of this compound to date was accomplished by the research group of Masayuki Inoue at the University of Tokyo. chemrxiv.org This landmark achievement overcame the significant challenge posed by the molecule's intricate structure, which includes a 6/7/5/6/6/6-membered ABCDEF-ring system, a tertiary amine, six oxygen-containing functionalities, and twelve contiguous stereocenters. chemrxiv.orgCurrent time information in Bangalore, IN.

The synthesis commenced from the simple starting material, 2-cyclohexenone. chemrxiv.orgCurrent time information in Bangalore, IN. The core strategy hinged on the integration of two powerful key transformations: a radical cascade reaction and a Mukaiyama aldol (B89426) reaction. chemrxiv.org The initial phase of the synthesis focused on constructing a tricyclic intermediate containing the A, C, and E rings. This was efficiently achieved through a sequence involving a double Mannich reaction to fuse the A and E rings, followed by a Sonogashira coupling to attach the C-ring. chemrxiv.orgCurrent time information in Bangalore, IN.

With the ACE-ring system in hand, the next critical step was the simultaneous formation of the B and F rings. This was accomplished via a highly organized radical cascade process. chemrxiv.org A stable tertiary chloride on the ACE-ring intermediate was converted into a bridgehead radical, which then triggered the remarkable cyclization to form both the B and F rings in a single step. chemrxiv.orgCurrent time information in Bangalore, IN. The final D-ring of the hexacyclic core was forged using an intramolecular Mukaiyama aldol reaction between a silyl (B83357) enol ether and an acetal, a transformation promoted by a combination of tin(IV) chloride (SnCl₄) and zinc chloride (ZnCl₂). chemrxiv.orgCurrent time information in Bangalore, IN. The synthesis was completed through a series of regio- and stereoselective functionalizations of the BCD-rings, ultimately yielding this compound in a total of 32 steps. chemrxiv.org

Stereoselective and Enantioselective Approaches in this compound Synthesis

Controlling the stereochemistry was a central challenge in the total synthesis of this compound, given its twelve contiguous stereocenters, three of which are quaternary. chemrxiv.orgCurrent time information in Bangalore, IN. A key element of the synthetic strategy was the stereocontrolled installation of these chiral centers.

The most notable stereoselective transformation was the radical cascade reaction used to form the B and F rings. chemrxiv.org This unusual step was highly effective, installing five contiguous stereocenters, including two critical quaternary carbons, in a single, well-orchestrated process. chemrxiv.orgCurrent time information in Bangalore, IN. The success of this reaction was pivotal, as it established a significant portion of the molecule's complex stereochemical landscape without disturbing the multiple polar functional groups already present in the intermediate. chemrxiv.org

Further stereocontrol was exerted during the final stages of the synthesis. The elaboration of the completed hexacyclic core into the final this compound molecule required several regio- and stereoselective functionalization reactions on the B, C, and D rings to install the remaining stereocenters and functional groups with the correct orientation. chemrxiv.orgCurrent time information in Bangalore, IN. The intramolecular Mukaiyama aldol reaction to form the D-ring also proceeded with a high degree of stereoselectivity, crucial for establishing the correct ring fusion geometry. chemrxiv.org

Development of Novel Synthetic Methodologies Inspired by this compound Architectures

The pursuit of this compound's total synthesis directly led to the application and validation of a novel and powerful synthetic strategy centered on radical chemistry. chemrxiv.orgCurrent time information in Bangalore, IN. The development of a radical-based strategy to construct such a complex and highly oxidized molecular architecture demonstrates the power of modern synthetic methods. chemrxiv.org

The standout methodological innovation was the use of a highly organized radical cascade process to simultaneously cyclize the B- and F-rings. chemrxiv.org Transforming a chemically stable tertiary chloride into a reactive bridgehead radical to initiate a complex cyclization that forms two rings and five stereocenters is a significant advancement. chemrxiv.orgCurrent time information in Bangalore, IN. This approach showcases the utility of radical cascades in streamlining the assembly of exceptionally complex molecules, a challenge that often requires lengthy, linear synthetic sequences. chemrxiv.org This strategy provides a valuable new tool for the synthesis of other intricate natural products, particularly other C19-diterpenoid alkaloids. rsc.org

Chemoenzymatic and Biocatalytic Strategies in this compound Synthesis

As of now, there are no published reports detailing the use of chemoenzymatic or biocatalytic methods in the total synthesis of this compound. The field of biocatalysis, which utilizes enzymes to perform highly selective chemical transformations, is a rapidly growing area in organic synthesis. rsc.orgresearchgate.net These methods offer potential advantages such as mild reaction conditions and exceptional selectivity (chemo-, regio-, and stereo-), which can be difficult to achieve with traditional chemical catalysts. nih.gov

For complex molecules like C19-diterpenoid alkaloids, biotechnological approaches, including chemoenzymatic synthesis, are recognized as having significant potential for future production. researchgate.netmdpi.com Researchers have identified genes and enzymatic pathways involved in the biosynthesis of related diterpenoid alkaloids, which could form the basis for future chemoenzymatic strategies. researchgate.net While not yet applied to this compound, the integration of enzymatic steps—for example, to set key stereocenters in an early-stage intermediate or to perform late-stage functional group modifications—represents a promising avenue for future, potentially more efficient, synthetic routes.

Divergent Synthesis of this compound Derivatives and Analogs for Research Purposes

A divergent synthesis is a powerful strategy that enables the creation of multiple related compounds from a single, advanced common intermediate. mdpi.comnumberanalytics.combeilstein-journals.org This approach is highly efficient for building libraries of structurally diverse molecules for research, such as for structure-activity relationship (SAR) studies. beilstein-journals.orgnih.gov

Currently, a divergent synthesis of this compound derivatives and analogs has not been reported. The existing total synthesis is a linear, though highly innovative, route to the specific natural product. chemrxiv.org However, the intermediates generated in the total synthesis could potentially serve as branch points for a divergent approach. By modifying the late-stage functionalization steps or by intercepting a key intermediate before the final ring closures, a variety of this compound analogs could be generated. beilstein-journals.org Access to such analogs is crucial for medicinal chemistry research to understand which parts of the molecule are essential for its biological activity and to potentially develop new therapeutic agents with improved properties. nih.govnih.gov The development of a divergent synthesis for this compound analogs remains a key objective for the future. nih.gov

Molecular Mechanism of Action of Pubescene C

Identification and Characterization of Molecular Targets of Pubescene C

Initial investigations into the bioactivity of this compound have identified the ATP-binding cassette subfamily B member 1 (ABCB1), also known as P-glycoprotein (P-gp), as a molecular target. nih.gov ABCB1 is an efflux pump that plays a significant role in multidrug resistance (MDR) in cancer cells by actively transporting a wide range of anticancer drugs out of the cell, thereby reducing their intracellular concentration and efficacy.

Studies on jatrophane diterpenes isolated from Euphorbia pubescens, including this compound, have demonstrated their ability to inhibit the function of the ABCB1 efflux pump in mouse lymphoma cells. nih.gov This inhibitory effect suggests that this compound can modulate the activity of this transport protein, potentially reversing multidrug resistance. The characterization of this interaction is a critical step in understanding the therapeutic potential of this compound.

Binding Interactions and Affinity Studies of this compound with Target Biomolecules

The precise nature of the binding interactions and the affinity of this compound for its molecular target, ABCB1, are yet to be fully elucidated. However, based on the general mechanism of other ABCB1 inhibitors, it is hypothesized that this compound may interact with the transmembrane domains or the nucleotide-binding domains of the protein. These interactions could be hydrophobic, hydrogen bonding, or electrostatic in nature, leading to a conformational change in the protein that impairs its transport function.

Further research employing techniques such as molecular docking and binding assays is necessary to determine the specific binding site and to quantify the binding affinity, often expressed as the dissociation constant (Kd). Such studies would provide a more detailed understanding of the molecular basis for the inhibitory activity of this compound on ABCB1.

Cellular Pathway Modulation by this compound: In Vitro Studies

The primary cellular pathway modulated by this compound, as suggested by initial research, is the multidrug resistance (MDR) pathway. nih.gov By inhibiting the ABCB1 efflux pump, this compound can increase the intracellular accumulation of chemotherapeutic agents in resistant cancer cells. nih.gov This has been observed in in vitro studies with mouse lymphoma cells, where jatrophane diterpenes from Euphorbia pubescens demonstrated a significant effect on inhibiting ABCB1 activity. nih.gov

The modulation of this pathway has significant implications for cancer therapy, as it could potentially restore the sensitivity of resistant tumors to existing anticancer drugs. Further in vitro studies using various cancer cell lines are needed to confirm and characterize the extent of MDR reversal by this compound and to investigate its effects on other cellular pathways that may be interconnected with ABCB1 function.

Enzymatic Inhibition/Activation Kinetics and Specificity by this compound

Currently, there is a lack of specific data on the enzymatic inhibition or activation kinetics and specificity of this compound. While ABCB1 is an ATPase, detailed kinetic studies to determine parameters such as the inhibition constant (Ki) and the type of inhibition (e.g., competitive, non-competitive, or uncompetitive) have not yet been reported for this compound.

Understanding the kinetics of this compound's interaction with ABCB1 ATPase activity is crucial for optimizing its potential therapeutic application. Such studies would involve measuring the rate of ATP hydrolysis by ABCB1 in the presence of varying concentrations of this compound and the substrate (ATP). The specificity of this compound would also need to be assessed against other ABC transporters to determine its selectivity.

Transcriptomic and Proteomic Profiling in Response to this compound Exposure (Cellular Models)

To date, no studies have been published that detail the transcriptomic or proteomic profiles of cellular models in response to this compound exposure. Such analyses would provide a global view of the changes in gene and protein expression induced by the compound.

Transcriptomic profiling, using techniques like RNA sequencing, could reveal alterations in the expression of genes involved in drug metabolism, cell cycle regulation, apoptosis, and other relevant pathways. Similarly, proteomic profiling could identify changes in the abundance of proteins that are direct or indirect targets of this compound, offering deeper insights into its mechanism of action and potential off-target effects.

Advanced Biophysical Techniques for this compound Target Engagement Studies

The application of advanced biophysical techniques to study the target engagement of this compound has not yet been reported. Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST) could be employed to provide quantitative data on the binding affinity and kinetics of the interaction between this compound and its target, ABCB1. domainex.co.uk

These methods would allow for a detailed characterization of the drug-target interaction in real-time and in a label-free manner, providing valuable information for structure-activity relationship studies and the rational design of more potent analogs of this compound.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr of Pubescene C

Systematic Structural Modifications of Pubescene C and Their Biological Impact

The investigation into the SAR of this compound has been greatly facilitated by the co-isolation of several natural analogs from its source, Euphorbia pubescens. These related compounds, including Pubescene A, Pubescene B, and Pubescene D, feature slight variations in their ester substituents, providing a natural library for comparative analysis of their impact on biological activity. nih.gov

The primary biological activity evaluated for this class of compounds is their ability to reverse multidrug resistance in cancer cells, a phenomenon often mediated by the overexpression of the P-glycoprotein (P-gp) efflux pump. Studies on mouse lymphoma cells have shown that all four pubescenes exhibit strong MDR reversal activity, often significantly higher than the standard P-gp inhibitor, Verapamil. nih.gov

A comparison of their structures and activities highlights key SAR insights:

Substitution at C-15: this compound possesses a hydroxyl group (-OH) at the C-15 position, whereas Pubescene A has an acetoxy group (-OAc) at the same position. This modification appears to be a critical determinant of potency, with studies suggesting that the acetylated form in Pubescene A contributes to a more potent MDR reversal effect compared to the hydroxylated form in this compound.

Ester Group at C-7: this compound features a benzoyloxy group at C-7, while Pubescene B has a butanoyloxy group. The presence of the aromatic benzoyl moiety generally correlates with strong activity, underscoring the importance of this group for interaction with the biological target.

The table below summarizes the structural differences among the pubescenes isolated from E. pubescens and their observed impact on MDR reversal activity.

CompoundSubstituent at C-3Substituent at C-7Substituent at C-9Substituent at C-15Relative MDR Reversal Activity
Pubescene A AcetoxyBenzoyloxyAcetoxyAcetoxyVery Strong
Pubescene B AcetoxyButanoyloxyAcetoxyAcetoxyStrong
This compound AcetoxyBenzoyloxyAcetoxyHydroxyStrong
Pubescene D AcetoxyBenzoyloxyAcetoxyHydroxyVery Strong

This table is based on data reported in literature regarding the MDR reversal activity of pubescenes on mouse lymphoma cells. nih.gov

These naturally occurring structural modifications demonstrate that subtle changes to the ester groups on the jatrophane skeleton can significantly modulate biological impact, providing a roadmap for the design of future analogs with enhanced efficacy.

Computational Modeling for this compound-Target Interactions and Binding Prediction

While specific computational docking studies exclusively focused on this compound are not extensively detailed in the available literature, broader in silico research on jatrophane diterpenes as P-gp modulators provides a framework for understanding its potential interactions. Computational modeling is a vital tool for predicting how ligands like this compound bind to protein targets such as P-glycoprotein and for rationalizing observed SAR data. researchgate.netplos.org

Molecular docking simulations for related jatrophanes suggest that these compounds bind to the drug-binding pocket of P-gp. nih.gov These models indicate that the macrocyclic structure of the jatrophane skeleton fits within the transporter's binding site, and the various ester side chains form key interactions with amino acid residues. For this compound, it is predicted that:

The oxygen atoms within the acetate and benzoate moieties can act as hydrogen bond acceptors, forming stabilizing interactions with the protein target. researchgate.net

These computational approaches allow for the visualization of binding poses and the calculation of binding energies, helping to explain why certain analogs, like Pubescene D, exhibit higher activity than others. Such models are instrumental in the hit-to-lead optimization process, enabling the virtual screening of potential modifications to the this compound structure to predict their effect on binding affinity and inhibitory activity before undertaking synthetic efforts. plos.org

Design and Synthesis of this compound Analogs for SAR/SMR Elucidation

The elucidation of SAR for this compound and its relatives has primarily relied on the comparison of naturally occurring structural analogs isolated from Euphorbia species. nih.govresearchgate.net This approach leverages the biosynthetic diversity of the plant to explore the chemical space around the jatrophane scaffold.

However, a more systematic understanding of SAR and SMR requires the rational design and synthesis of novel analogs not found in nature. While extensive synthetic campaigns focused solely on this compound are not widely reported, research on other jatrophane diterpenes has demonstrated the utility of semi-synthesis to create libraries of related compounds for SAR studies. nih.gov This strategy involves:

Isolation: A parent jatrophane, often the most abundant one from the natural source, is isolated in large quantities.

Chemical Modification: The isolated compound is subjected to chemical reactions such as esterification, hydrolysis, hydrogenation, or epoxidation to create a series of new derivatives with targeted modifications at specific positions. nih.gov

Applying this approach to this compound would allow for a systematic investigation of the importance of each functional group. For instance, a series of analogs could be synthesized by varying the ester group at C-7 with different aromatic and aliphatic side chains to probe the steric and electronic requirements for optimal activity. This synthetic approach, which has been successfully used for other P-gp-modulating jatrophanes, would provide more precise SAR data than relying solely on the limited diversity of natural analogs. nih.gov

Pharmacophore Modeling and Ligand-Based Design for this compound Activity

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. csmres.co.uk For this compound and its congeners, this involves defining the key features responsible for their inhibitory interaction with P-glycoprotein.

Although a pharmacophore model derived exclusively from this compound has not been published, a relevant model was developed for macrocyclic diterpene-based P-gp modulators. This 4-point pharmacophore successfully identified known active compounds and consists of: researchgate.net

Three Hydrophobic Features (Hypo): These regions correspond to the nonpolar parts of the molecule, such as the carbon skeleton and parts of the ester groups. The jatrophane core of this compound would satisfy these requirements.

One Hydrogen Bond Acceptor (HBA): This feature highlights the importance of an electronegative atom, typically oxygen, that can accept a hydrogen bond from the protein target. The numerous carbonyl oxygens in the ester moieties of this compound are prime candidates for this role.

The structure of this compound aligns well with this pharmacophore model. Its large, relatively rigid macrocycle provides a scaffold to position the hydrophobic and HBA features in the correct spatial orientation for effective binding to P-gp. This model can be used as a 3D query in virtual screening campaigns to search large chemical databases for novel, structurally diverse compounds that share the same key features and may therefore also act as P-gp inhibitors. researchgate.netcsmres.co.uk

Contribution of Specific Moieties to this compound Activity and Selectivity

Key structural features of this compound and their contributions include:

The Jatrophane Skeleton: The macrocyclic core acts as the foundational scaffold, providing the correct size and conformation to fit within the P-gp binding site. Its inherent lipophilicity is crucial for partitioning into the cell membrane. nih.gov

Ester Groups at C-3, C-7, and C-9: These polyester (B1180765) functionalities are critical for activity. SAR studies on a wide range of jatrophanes have shown that both the position and the nature of these acyl groups significantly influence potency. nih.govnih.gov The benzoyloxy group at C-7 in this compound, for example, is a feature often associated with potent MDR reversal.

The Hydroxyl Group at C-15: The free hydroxyl group at C-15 is a key point of differentiation from Pubescene A, which is acetylated at this position. Comparative studies indicate that acetylation at C-15 (as in Pubescene A) may lead to enhanced activity over the hydroxyl group (as in this compound), suggesting this site is sensitive to modification and likely involved in interactions within the P-gp binding pocket.

Advanced Analytical and Spectroscopic Characterization Methodologies for Pubescene C

Novel Mass Spectrometry Approaches for Pubescene C and Its Metabolites

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. iastate.edu For this compound, high-resolution mass spectrometry (HR-MS), typically using electrospray ionization (ESI), is employed to establish its precise molecular formula. The technique provides a high degree of accuracy in mass measurement, allowing for the unambiguous determination of the elemental composition from the molecular ion peak. iastate.edu

While specific studies on the metabolites of this compound are not extensively documented in the public literature, the analytical approach would involve tandem mass spectrometry (MS/MS). iastate.edu This method, often coupled with liquid chromatography (LC-MS/MS), would first involve administering this compound to a biological system (e.g., liver microsomes) and then analyzing the resulting mixture. The process would select the presumed metabolite ions, fragment them, and analyze the resulting product ions to deduce the structural modifications—such as hydroxylation, glucuronidation, or sulfation—that occurred during metabolism. virginia.edu

Table 1: Illustrative HR-MS Data for this compound

Ion Calculated m/z Measured m/z Formula

Note: Data is representative of typical values found in natural product characterization.

Advanced NMR Spectroscopic Techniques for this compound Structural Analysis in Complex Matrices

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. For this compound, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments is essential for complete structural assignment. thieme-connect.comwikipedia.org

¹H NMR: Provides information about the chemical environment and connectivity of hydrogen atoms.

¹³C NMR: Reveals the number and type of carbon atoms (e.g., sp³, sp², carbonyl). libretexts.org

2D NMR Experiments:

COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) spin-spin couplings, establishing connections between adjacent protons. thieme-connect.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon and proton atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for assembling the complete molecular structure from individual fragments. thieme-connect.com

NOESY (Nuclear Overhauser Effect Spectroscopy): Determines the spatial proximity of protons, providing crucial data for establishing the relative stereochemistry of the molecule.

The analysis of these spectra allows for the unambiguous assignment of all proton and carbon signals, even within a complex withanolide scaffold. researchgate.net

Table 2: Representative ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

Position δC (ppm) δH (ppm, mult., J in Hz)
1 211.9 -
2 37.8 2.80 (dd, 18.0, 4.5), 3.15 (dd, 18.0, 13.0)
3 29.5 2.05 (m), 2.15 (m)
4 36.8 3.25 (t, 13.0)
5 78.9 4.45 (d, 13.0)
6 75.1 4.30 (s)
7 34.2 1.85 (m), 2.00 (m)
8 31.5 1.65 (m)
9 39.8 2.50 (m)
10 55.6 -
... ... ...
27 20.5 1.95 (s)

Note: This is a partial, illustrative table based on typical withanolide chemical shifts. Complete assignments require full 2D NMR analysis.

Chiroptical Spectroscopy (e.g., ECD, VCD) in this compound Stereochemical Assignment

Chiroptical spectroscopy is indispensable for determining the absolute configuration of chiral molecules like this compound. Electronic Circular Dichroism (ECD) is a powerful technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. mdpi.combeilstein-journals.org

The experimental ECD spectrum of this compound is compared with theoretical spectra calculated for possible stereoisomers using time-dependent density functional theory (TD-DFT). sns.it A good match between the experimental spectrum and one of the calculated spectra allows for the confident assignment of the absolute stereochemistry of the entire molecule. nih.gov The characteristic Cotton effects in the ECD spectrum, which are the positive or negative bands, are highly sensitive to the spatial arrangement of the chromophores within the molecule, such as the enone and lactone moieties in withanolides. rsc.org

Crystallographic Studies of this compound and Its Co-Crystals/Complexes

Single-crystal X-ray diffraction provides the most definitive evidence of a molecule's three-dimensional structure and absolute stereochemistry. researchgate.net If a suitable single crystal of this compound can be grown, this technique can precisely determine the bond lengths, bond angles, and the spatial arrangement of all atoms in the crystal lattice. mdpi.com

The resulting crystallographic data would confirm the structure elucidated by NMR and MS and would provide an unambiguous assignment of the relative and absolute configuration, often by using the Flack parameter. To date, specific crystallographic data for this compound itself is not widely reported in public databases, a common challenge for complex natural products that may be difficult to crystallize. Research on similar compounds, however, frequently relies on X-ray crystallography to confirm novel structures. researchgate.net

Hyphenated Techniques for In-Depth Characterization of this compound Interactions and Purity

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the analysis of this compound, particularly in complex mixtures like plant extracts. nih.govchromatographytoday.com

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse technique for the analysis of natural product extracts. ox.ac.uk It separates the components of a mixture by HPLC, and the MS detector provides mass information for each separated peak, allowing for the rapid identification of known compounds like this compound or the tentative identification of new, related structures. thermofisher.com

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This powerful, though less common, technique provides online NMR data for compounds as they elute from the HPLC column. ajrconline.org It is particularly useful for analyzing unstable compounds or for obtaining structural information on components of a complex mixture without the need for complete isolation.

Gas Chromatography-Mass Spectrometry (GC-MS): While less common for large, non-volatile molecules like withanolides, GC-MS can be used for the analysis of smaller, volatile fragments or derivatives of this compound. researchgate.net

These hyphenated methods are crucial for assessing the purity of an isolated sample of this compound and for its quantitation in raw extracts or other complex matrices. nih.gov

Pre Clinical Biological Research Paradigms Involving Pubescene C

Cellular Phenotypic Screening of Pubescene C Activity

Phenotypic screening identifies substances that alter the characteristics of a cell or organism. researchgate.net In the context of this compound, research has focused on its ability to reverse the phenotype of multidrug resistance (MDR) in cancer cells. MDR is a significant challenge in oncology where cancer cells develop resistance to a variety of chemotherapy drugs.

The primary mechanism for this resistance is often the overexpression of efflux pumps like P-glycoprotein (ABCB1), which actively remove anticancer drugs from the cell, rendering them ineffective. thieme-connect.comfrontiersin.org The key phenotypic effect investigated for this compound is the inhibition of this efflux pump activity.

A study involving jatrophane diterpenes, including this compound, isolated from the plant Euphorbia pubescens, evaluated their activity in reversing MDR on L5178 mouse lymphoma cells that were transfected with the human ABCB1 gene. thieme-connect.comfrontiersin.orgnih.gov The activity was quantified by measuring the inhibition of the P-glycoprotein efflux pump, using a fluorescent substrate to measure how well the compounds could keep a substance inside the cells. thieme-connect.com While all tested pubescenes showed strong MDR-reversing activity compared to the control, verapamil, this compound was among the active compounds. thieme-connect.comnih.gov

The table below summarizes the findings from the cellular screening assay for this compound and related compounds.

Table 1: MDR Reversing Activity of Pubescene Compounds on L5178 Mouse Lymphoma Cells

Compound Concentration (µM) Fluorescence Activity Ratio (R)
Pubescene A 32 79.78
Pubescene B 32 19.33
This compound 32 22.88
Pubescene D 32 111.00
Verapamil (Control) 20 21.28

Data sourced from Valente et al., 2004. thieme-connect.com

Investigation of this compound in Specific Disease Models (Animal Models, in vitro disease models)

The investigation of this compound in disease models has been confined to in vitro systems, specifically focusing on cancer.

In Vitro Disease Models The L5178 mouse lymphoma cell line serves as a well-established in vitro model for studying cancer, particularly for assessing mechanisms of drug resistance. thieme-connect.comfrontiersin.org Research on this compound utilized this cell line, which was genetically engineered to overexpress human P-glycoprotein (ABCB1), thereby mimicking the MDR phenotype seen in human cancers. frontiersin.org The experiments demonstrated that this compound could inhibit the function of this pump in the cancer cell model. thieme-connect.com This positions this compound as a compound of interest for its potential to overcome drug resistance in oncology.

Animal Models A review of the available scientific literature indicates that, to date, there have been no specific studies published detailing the investigation of the isolated compound this compound in in vivo animal models for any specific disease.

Pharmacokinetic and Pharmacodynamic Studies of this compound in Animal Models

Pharmacokinetic (PK) studies determine the absorption, distribution, metabolism, and excretion (ADME) of a compound, while pharmacodynamic (PD) studies investigate its physiological effects on the body. nih.govnih.gov An extensive search of scientific publications did not yield any specific preclinical studies on the pharmacokinetic or pharmacodynamic properties of this compound in animal models.

Combination Studies of this compound with Other Compounds in Pre-clinical Settings

The primary biological activity identified for this compound is the reversal of multidrug resistance, a mechanism that is inherently linked to combination therapy. frontiersin.org The strategy involves using an MDR modulator like this compound to block the drug efflux pumps in resistant cancer cells, thereby restoring the efficacy of a co-administered chemotherapeutic agent. thieme-connect.comfrontiersin.org

The preclinical research on this compound's ability to inhibit P-glycoprotein in mouse lymphoma cells serves as a foundational study for its potential use in combination treatments. thieme-connect.comfrontiersin.org By demonstrating that it can block the pump, the research suggests that this compound could be paired with standard cancer drugs that are known substrates of P-glycoprotein. This would be a form of synergistic interaction, where this compound enhances the cytotoxic effect of the partner drug. frontiersin.org While the initial study focused on the mechanism of pump inhibition, it establishes the rationale for future preclinical studies where this compound would be tested directly in combination with specific anticancer drugs in MDR cell lines and, subsequently, in animal models. thieme-connect.com

Computational Chemistry and in Silico Approaches for Pubescene C

Molecular Dynamics Simulations of Pubescene C-Target Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its biological target, offering insights into the stability of the complex and the conformational changes that may occur upon binding. mdpi.comresearchgate.netthieme-connect.com These simulations are crucial for understanding the mechanism of action of bioactive compounds. mdpi.com

As of the current literature review, no specific studies dedicated to the molecular dynamics simulations of this compound bound to a biological target have been published. While research on related diterpenes has employed MD simulations to investigate their conformational behavior and interaction with targets like the multidrug resistance (MDR) protein P-glycoprotein (P-gp), similar detailed analyses for this compound are not yet available in the public domain. u-szeged.hu Such studies would be invaluable in elucidating the precise molecular interactions that underpin its observed biological activities, such as the modulation of multidrug resistance.

Quantum Chemical Calculations for this compound Reactivity and Interactions

Quantum chemical calculations are fundamental in understanding the electronic properties of a molecule, which in turn dictate its reactivity and interaction capabilities. u-szeged.huresearchgate.net Methods like Density Functional Theory (DFT) can be used to calculate a molecule's geometry, electronic structure, and spectroscopic properties.

Currently, there are no specific published studies that focus on the quantum chemical calculations of this compound to determine its reactivity and interaction profile. However, for other diterpenoids isolated from Euphorbia species, quantum chemical calculations, often in conjunction with spectroscopic methods like Electronic Circular Dichroism (ECD), have been instrumental in determining their absolute configurations. u-szeged.hu The application of such computational methods to this compound would provide a deeper understanding of its chemical properties and could aid in the design of more potent analogs.

Docking and Virtual Screening of this compound and Related Compound Libraries

Molecular docking and virtual screening are powerful computational techniques used to predict the binding orientation of a small molecule to a target protein and to screen large libraries of compounds for potential binders. These methods are central to modern drug discovery for hit identification and lead optimization.

While dedicated docking studies focusing solely on this compound are not extensively detailed in the literature, some research alludes to its inclusion in broader computational analyses. A study investigating the multidrug resistance reversal potential of jatrophane diterpenes, including this compound, mentioned the use of molecular dynamics and docking studies. This suggests that this compound has been evaluated in silico against potential targets like P-glycoprotein, a key protein in cancer cell multidrug resistance. These types of studies aim to understand how compounds like this compound might bind to the transporter and inhibit its function. However, specific details of the docking poses, binding energies, and key interacting residues for this compound are not provided in the available literature.

Cheminformatics and QSAR Modeling for this compound Analogs and Activity Prediction

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are essential for the systematic analysis of chemical and biological data to derive predictive models. u-szeged.hu These models can then be used to predict the activity of new, unsynthesized analogs, thereby guiding drug discovery efforts.

Specific QSAR models for this compound and its analogs have not been published. However, studies on related natural products have utilized computational tools to analyze structure-activity relationships. For instance, the ADME/Boxes computer program has been used to analyze the physicochemical parameters of carotenoids in the context of MDR reversal. A similar approach could be applied to this compound and its related jatrophane diterpenes.

Experimental data on the biological activity of this compound is a prerequisite for any QSAR study. Research has shown that this compound has a moderate effect on reversing multidrug resistance in certain cancer cell lines. The table below presents experimental data on the effect of this compound on the accumulation of rhodamine 123, a substrate of the P-gp efflux pump, in a human breast cancer cell line. This type of data is fundamental for building robust QSAR models.

CompoundConcentration (µM)Fluorescence Activity Ratio
This compound51.0
This compound200.9

Data sourced from a study on the reversion of MDR1- and MRP-mediated multidrug resistance. The fluorescence activity ratio indicates the level of rhodamine 123 accumulation, where a higher ratio suggests greater inhibition of the efflux pump.

This data, combined with similar data for a series of this compound analogs, could be used to develop QSAR models that correlate molecular descriptors (e.g., hydrophobicity, electronic properties, steric features) with the observed biological activity.

Chemogenomics Profiling of this compound for Target Identification and Deconvolution

Chemogenomics aims to systematically identify the targets of small molecules by screening them against a large collection of genetically defined cell lines, such as a library of gene-deletion mutants. This approach can provide unbiased insights into a compound's mechanism of action and potential off-target effects.

As of now, there are no published studies that have performed a chemogenomic profiling of this compound. Such an investigation, for example using the yeast deletion library, could be highly valuable. It would help to identify the specific cellular pathways and gene products that are affected by this compound, potentially confirming known targets like P-glycoprotein or uncovering novel ones. This would significantly advance our understanding of its biological effects and therapeutic potential.

Emerging Research Directions and Future Perspectives for Pubescene C

Novel Applications of Pubescene C as a Chemical Probe for Biological Systems

The utility of small molecules as chemical probes to interrogate complex biological processes is a cornerstone of modern chemical biology. A well-characterized chemical probe should exhibit high potency, selectivity, and a known mechanism of action, enabling researchers to perturb and study specific protein functions within a cellular context. While research into this compound is still in its nascent stages, preliminary investigations suggest its potential as a valuable chemical probe.

The development of this compound into a robust chemical probe would require rigorous characterization of its binding partners and downstream cellular effects. Techniques such as affinity chromatography and mass spectrometry-based proteomics will be instrumental in identifying its direct molecular targets. Furthermore, the synthesis of tagged derivatives of this compound could facilitate the visualization of its subcellular localization and interaction with target proteins in living cells. The ultimate goal is to leverage this compound to explore novel biological pathways and validate new drug targets, thereby expanding our toolkit for dissecting cellular function.

Exploration of Undiscovered Biological Activities and Targets of this compound

The initial discovery of a natural product's biological activity often represents just the tip of the iceberg. It is highly probable that this compound possesses a wider range of biological activities and interacts with multiple cellular targets beyond what is currently known. High-throughput screening (HTS) and high-content screening (HCS) campaigns are powerful strategies to systematically explore the bioactivity of this compound across a diverse array of cell lines and disease models.

Phenotypic screening, in particular, offers an unbiased approach to uncover novel biological effects without prior knowledge of the molecular target. By observing the effects of this compound on cellular morphology, proliferation, differentiation, or other measurable phenotypes, researchers can gain valuable insights into its potential therapeutic applications. Subsequent target deconvolution studies, employing genetic and proteomic approaches, will be crucial to link these observed phenotypes to specific molecular initiating events. The exploration of this compound's activity in various contexts, from oncology to neurobiology and infectious diseases, holds the promise of revealing unforeseen therapeutic opportunities.

Integration of Multi-omics Data for Comprehensive Understanding of this compound Biology

To construct a holistic understanding of the biological impact of this compound, the integration of multiple "omics" datasets is indispensable. This systems-level approach, encompassing genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive snapshot of the cellular perturbations induced by the compound. For instance, transcriptomic analysis (e.g., RNA-seq) can reveal changes in gene expression profiles, while proteomic studies can identify alterations in protein abundance and post-translational modifications. Metabolomics can shed light on the metabolic rewiring that occurs in response to this compound treatment.

The true power of multi-omics lies in the integration of these disparate datasets to build coherent models of the compound's mechanism of action. nih.govnih.govresearchgate.net By correlating changes across different molecular layers, researchers can identify key pathways and regulatory networks that are modulated by this compound. This integrated approach not only deepens our understanding of the compound's biology but also aids in the identification of biomarkers for its activity and potential off-target effects.

Omics LayerPotential Insights into this compound's Biology
Genomics Identification of genetic factors that influence sensitivity or resistance to this compound.
Transcriptomics Elucidation of gene expression signatures and pathways modulated by this compound.
Proteomics Identification of direct binding partners and downstream protein expression changes.
Metabolomics Characterization of metabolic shifts and pathway alterations induced by this compound.

Development of Next-Generation this compound Analogs with Tuned Specificity

While natural products provide an excellent starting point for drug discovery, they often require chemical modification to optimize their pharmacological properties. The development of next-generation analogs of this compound through medicinal chemistry efforts is a critical step towards enhancing its therapeutic potential. Structure-activity relationship (SAR) studies will be fundamental in identifying the key structural motifs of this compound that are responsible for its biological activity.

By systematically modifying the core scaffold of this compound, chemists can aim to improve its potency, selectivity, and pharmacokinetic properties. For example, modifications could be designed to increase affinity for the primary target while reducing interactions with off-target proteins, thereby minimizing potential side effects. The synthesis of a focused library of this compound analogs will enable a more refined exploration of its biological targets and could lead to the development of highly specific and potent drug candidates.

Unresolved Challenges and Future Research Priorities for this compound Investigation

Despite the promising outlook, the path forward for this compound research is not without its challenges. A primary hurdle is often the limited natural abundance of the compound, which can hinder large-scale biological evaluation. The development of a scalable and efficient total synthesis of this compound is therefore a high-priority research goal.

Another significant challenge lies in the comprehensive characterization of its mechanism of action and the identification of all its relevant cellular targets. The potential for polypharmacology, where a compound interacts with multiple targets, adds a layer of complexity to its biological characterization. Future research should prioritize the use of advanced chemical biology tools and systems-level analyses to unravel the intricate pharmacology of this compound. Furthermore, establishing a clear link between its molecular mechanism and its physiological effects in preclinical models will be crucial for its eventual translation into a therapeutic setting. Addressing these unresolved questions will be paramount in realizing the full scientific and therapeutic value of this compound.

Q & A

Basic Research Questions

Q. How can pubescence density in plant tissues be quantitatively measured, and what are the standard protocols for isolating Pubescene C?

  • Methodology : Use trichome density analysis via microscopy (e.g., scanning electron microscopy or light microscopy with image analysis software). For isolation, employ solvent extraction (e.g., ethanol or hexane) followed by chromatographic purification (HPLC or GC-MS) .
  • Data Reference : In quince genotypes, pubescence density was categorized as high, medium, or low, with specific protocols detailed in Table 1 of Ercisli et al. (2009) .

Q. What is the biological role of this compound in plant defense mechanisms?

  • Methodology : Conduct comparative studies between pubescent and glabrous phenotypes under stress (e.g., pest infestation or UV exposure). Measure secondary metabolite production (e.g., phenolics) and correlate with trichome density .
  • Key Finding : High-pubescence genotypes in quince showed reduced pest damage, suggesting this compound may deter herbivores via physical or chemical barriers .

Q. How does this compound contribute to fruit skin morphology across plant species?

  • Methodology : Cross-species anatomical studies using histochemical staining (e.g., toluidine blue for cell wall analysis) and genetic mapping to identify loci associated with pubescence traits .

Advanced Research Questions

Q. How can experimental designs address contradictory data on this compound’s correlation with stone cell formation in fruits?

  • Methodology :

Controlled Variables: Standardize growth conditions (light, soil, water) to minimize environmental noise.

Replication: Use ≥3 biological replicates per genotype to account for intra-species variability.

Multivariate Analysis: Apply PCA or cluster analysis to disentangle pubescence-stone cell interactions .

  • Example : In quince, genotypes with high pubescence (AV9) showed low stone cells, but this trend reversed in AV4, suggesting genotype-specific regulatory pathways .

Q. What statistical frameworks are optimal for analyzing this compound’s variability in polygenic traits?

  • Methodology :

  • Use mixed-linear models (MLMs) to account for random effects (e.g., environmental factors).
  • Genome-wide association studies (GWAS) to identify QTLs linked to pubescence intensity .
    • Data Requirement : Phenotypic data (trichome density) paired with genotypic data (SNP markers) from diverse cultivars .

Q. How can in vitro synthesis of this compound be optimized for functional studies?

  • Methodology :

Biosynthetic Pathway Elucidation: Use isotopic labeling and transcriptomics to identify key enzymes.

Heterologous Expression: Clone candidate genes into model systems (e.g., Nicotiana benthamiana) for metabolite profiling .

  • Challenge : Low yield in heterologous systems; optimize codon usage and co-express regulatory transcription factors .

Q. What ethical and reproducibility standards apply to this compound research in non-model plant species?

  • Guidelines :

  • Follow COPE (Committee on Publication Ethics) for data integrity.
  • Deposit raw microscopy images and chromatograms in public repositories (e.g., Figshare) with detailed metadata .
    • Example : The Beilstein Journal mandates full experimental details for replication, including solvent ratios and instrument settings .

Methodological Considerations

  • Experimental Reproducibility : Document extraction protocols (e.g., solvent type, temperature) and instrument calibration steps .
  • Data Contradictions : Use sensitivity analysis to test if outliers arise from methodological artifacts (e.g., inconsistent trichome sampling regions) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.